molecular formula C13H9F3N2O2 B2694833 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone CAS No. 874782-04-4

1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone

Cat. No.: B2694833
CAS No.: 874782-04-4
M. Wt: 282.222
InChI Key: RVMDXFLBDWZKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone is a compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a phenyl ring via an ether linkage.

Preparation Methods

The synthesis of 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the trifluoromethylpyrimidine derivative.

    Ether Formation: The trifluoromethylpyrimidine is then reacted with a phenol derivative under basic conditions to form the ether linkage.

    Ketone Formation:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone can be compared with other trifluoromethyl-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c1-8(19)9-4-2-3-5-10(9)20-12-17-7-6-11(18-12)13(14,15)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMDXFLBDWZKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.